molecular formula C17H19FN2O2S B2521070 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396880-39-9

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2521070
CAS No.: 1396880-39-9
M. Wt: 334.41
InChI Key: SRRPABBGLKRRRF-UHFFFAOYSA-N
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Description

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with a 3-fluorobenzoyl group through an acylation reaction. The thiophene ring is introduced via a nucleophilic substitution reaction. The final step involves the formation of the ethan-1-ol moiety through a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethanone.

    Reduction: Formation of 2-[4-(3-fluorobenzyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
  • 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
  • 2-[4-(3-trifluoromethylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Uniqueness

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-14-4-1-3-13(11-14)17(22)20-8-6-19(7-9-20)12-15(21)16-5-2-10-23-16/h1-5,10-11,15,21H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRPABBGLKRRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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